5-(4-Chlorophenyl)-5-oxovaleronitrile
Description
This compound belongs to a class of aromatic ketonitriles, which are of interest in organic synthesis and pharmaceutical research due to their reactive nitrile and ketone functional groups.
Properties
IUPAC Name |
5-(4-chlorophenyl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANGCIZDMRHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512301 | |
| Record name | 5-(4-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54959-85-2 | |
| Record name | 5-(4-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-5-oxovaleronitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Chlorophenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(4-Chlorophenyl)-5-aminovaleronitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-5-oxovaleronitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives
para).
Halogen-Substituted Analogs: Bromine and Iodine Derivatives
- 5-(4-Bromophenyl)-5-oxovaleronitrile (CAS 898766-86-4): Replacing chlorine with bromine increases molecular weight (Br: ~80 vs. Regulatory data classify it as 100% pure with unspecified hazards .
- 5-(3-Iodophenyl)-5-oxovaleronitrile : Iodine’s larger atomic radius and weaker electronegativity compared to chlorine may reduce electron-withdrawing effects but increase steric hindrance, affecting reaction kinetics in cross-coupling or substitution reactions .
Chain Length Variants
- This structural difference could limit its utility in applications requiring longer alkyl spacers .
- 6-(2-Fluorophenyl)-6-oxohexanenitrile : A six-carbon chain with a fluorine substituent introduces greater hydrophobicity and distinct electronic properties due to fluorine’s strong electronegativity .
Functional Group Modifications
- 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (CAS 22518-27-0): Replacement of the nitrile group with a carboxylic acid and introduction of an amino group drastically alters reactivity and biological activity. This compound’s higher polarity may enhance water solubility, making it suitable for pharmaceutical applications .
- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 619-56-7): Lacking the nitrile and extended carbon chain, this derivative’s simpler structure may limit its use in complex syntheses but could serve as a precursor in drug development .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Comparative Reactivity and Electronic Effects
| Compound | Halogen Electronegativity | Steric Hindrance | Electron-Withdrawing Strength |
|---|---|---|---|
| This compound | 3.16 (Cl) | Low | High (para position) |
| 5-(4-Bromophenyl)-5-oxovaleronitrile | 2.96 (Br) | Moderate | Moderate |
| 5-(3-Iodophenyl)-5-oxovaleronitrile | 2.66 (I) | High | Low |
Biological Activity
5-(4-Chlorophenyl)-5-oxovaleronitrile, with the CAS number 54959-85-2, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group , a nitrile group , and a ketone functional group . This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
| Property | Description |
|---|---|
| IUPAC Name | 5-(4-chlorophenyl)-5-oxopentanenitrile |
| Molecular Formula | C11H10ClN1O1 |
| Molecular Weight | 219.66 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group can act as a nucleophile in biochemical pathways, while the chlorophenyl group may enhance binding affinity to various enzymes and receptors, modulating their activity.
Key Mechanisms:
- Nucleophilic Attack : The nitrile group can participate in nucleophilic substitution reactions.
- Enzyme Interaction : The chlorophenyl moiety enhances interaction with target enzymes, potentially leading to inhibition or activation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Antiviral Properties : Investigated for its ability to inhibit viral replication.
- Enzyme Inhibition : Shown to inhibit acetylcholinesterase (AChE) and urease, which are significant for therapeutic applications.
Study 1: Antimicrobial Screening
A study conducted on derivatives of this compound revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was compared with standard antibiotics, showing promising results in inhibiting bacterial growth .
Study 2: Enzyme Inhibition
Research demonstrated that compounds derived from this compound exhibited strong inhibitory effects on urease, with IC50 values significantly lower than those of conventional inhibitors. This suggests potential for developing new urease inhibitors for therapeutic use .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences in biological activity:
| Compound | Antimicrobial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| This compound | Moderate | Strong | Very Strong |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Weak | Moderate | Moderate |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Moderate | Weak | Weak |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
